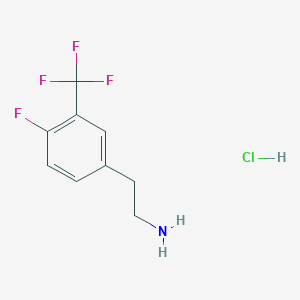
Methyl 6-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate is an organic compound with a complex structure that includes a naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate can be synthesized through a multi-step process. One common method involves the reduction of a precursor compound, followed by esterification and amination reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, is essential to obtain a high-purity product suitable for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce various amine derivatives .
Scientific Research Applications
Methyl 6-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the key molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
- Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate
- Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate
- 6-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride
Uniqueness
Methyl 6-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
methyl 6-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)10-3-2-9-7-11(13)5-4-8(9)6-10/h2-3,6,11H,4-5,7,13H2,1H3 |
InChI Key |
ZERYNGWMVHKAHD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(CC(CC2)N)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl3-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13526770.png)



![3-amino-N-[(furan-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B13526799.png)








